molecular formula C10H8N4O B3055479 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine CAS No. 65024-00-2

4-Hydrazino[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B3055479
CAS No.: 65024-00-2
M. Wt: 200.2 g/mol
InChI Key: DMWZPKRPLIZDNL-UHFFFAOYSA-N
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Description

4-Hydrazino1benzofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H8N4O. It is a derivative of benzofuro[3,2-d]pyrimidine, where a hydrazino group is attached at the fourth position.

Mechanism of Action

Target of Action

The primary target of 4-Hydrazino1Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

The exact mode of action of 4-Hydrazino1It’s plausible that it may interact with its target protein (such as cdk2) and inhibit its function, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 4-Hydrazino1If we consider its potential inhibition of cdk2, it could affect the cell cycle regulation pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-Hydrazino1. These properties are crucial for understanding the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Hydrazino1Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range, indicating potent biological activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Hydrazino1. Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino1benzofuro[3,2-d]pyrimidine typically involves the reaction of 4-chlorobenzofuro[3,2-d]pyrimidine with hydrazine hydrate. The reaction proceeds under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:

4-chlorobenzofuro[3,2-d]pyrimidine+hydrazine hydrate4-Hydrazino[1]benzofuro[3,2-d]pyrimidine\text{4-chlorobenzofuro[3,2-d]pyrimidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-chlorobenzofuro[3,2-d]pyrimidine+hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for 4-Hydrazino1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aldehydes: Used in condensation reactions to form arylidene derivatives.

    Ethyl Acetoacetate, Ethyl Cyanoacetate, Acetyl Acetone: Used in cyclization reactions to form pyrazolyl derivatives.

Major Products

Scientific Research Applications

4-Hydrazino1benzofuro[3,2-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazino1benzofuro[3,2-d]pyrimidine is unique due to its hydrazino group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds, distinguishing it from its analogs.

Properties

IUPAC Name

[1]benzofuro[3,2-d]pyrimidin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-10-9-8(12-5-13-10)6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWZPKRPLIZDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389629
Record name 4-hydrazino[1]benzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65024-00-2
Record name 4-hydrazino[1]benzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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